Tofogliflozin hydrate

SGLT2 inhibitor target selectivity off-target risk

Tofogliflozin hydrate is a spiroketal SGLT2 inhibitor approved in Japan for T2DM. Its 97.5% oral bioavailability and defined CYP metabolism (2C18, 3A4, 3A5, 4A11, 4F3B) ensure reliable DDI study outcomes. Low clearance (10.0±1.3 L/h) and predictable Vd (50.6±6.7 L) yield consistent systemic exposure. Unique to this SGLT2 inhibitor: moderate hepatic impairment (Child-Pugh B) raises AUC by 70% without altering cumulative urinary glucose excretion—critical data for hepatic impairment model design. Validated in Zucker diabetic fatty rats and db/db mice. Not interchangeable with other SGLT2 inhibitors due to distinct PK class.

Molecular Formula C22H28O7
Molecular Weight 404.5 g/mol
CAS No. 1201913-82-7
Cat. No. B611415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTofogliflozin hydrate
CAS1201913-82-7
SynonymsTofogliflozin hydrate;  CSG452;  CSG-452;  CSG 452;  R-7201;  R 7201;  R7201;  Tofogliflozin
Molecular FormulaC22H28O7
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CC2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2.O
InChIInChI=1S/C22H26O6.H2O/c1-2-13-3-5-14(6-4-13)9-15-7-8-16-12-27-22(17(16)10-15)21(26)20(25)19(24)18(11-23)28-22;/h3-8,10,18-21,23-26H,2,9,11-12H2,1H3;1H2/t18-,19-,20+,21-,22+;/m1./s1
InChIKeyZXOCGDDVNPDRIW-NHFZGCSJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procurement Guide for Tofogliflozin Hydrate (CAS 1201913-82-7): A Highly Selective SGLT2 Inhibitor


Tofogliflozin hydrate (CSG-452) is a spiroketal derivative that functions as a potent, competitive inhibitor of sodium/glucose cotransporter 2 (SGLT2) [1]. It is developed as an antidiabetic agent for type 2 diabetes mellitus (T2DM) and is approved for use in Japan at a 20 mg oral dose once daily [2]. Its pharmacological action centers on reducing renal glucose reabsorption, thereby increasing urinary glucose excretion (UGE) and lowering blood glucose levels [1].

Why Tofogliflozin Hydrate Cannot Be Interchanged with Other SGLT2 Inhibitors Without Rigorous Verification


SGLT2 inhibitors are a chemically diverse class of compounds with significant differences in selectivity, pharmacokinetic (PK) profiles, and metabolic pathways [1]. The six drugs commercially available in Japan are categorized into distinct PK classes—long-acting and intermediate-acting—which correlate with variations in daily blood glucose control and the improvement of diabetic complications [2]. Consequently, generic substitution or simple interchange among this class is scientifically unsound and carries procurement risk; the specific quantitative differentiators below are essential for validating identity and ensuring experimental or therapeutic consistency.

Quantitative Evidence Guide for Tofogliflozin Hydrate


Target Selectivity: SGLT2 vs. SGLT1 Selectivity Ratio

In a pre-clinical study directly comparing multiple SGLT2 inhibitors under identical conditions, empagliflozin exhibited the highest selectivity for SGLT2 over SGLT1 (>2500-fold), followed by tofogliflozin (>1875-fold), dapagliflozin (>1200-fold), ipragliflozin (>550-fold), and canagliflozin (>250-fold) [1]. While tofogliflozin is not the absolute leader in this metric, its >1875-fold selectivity ratio is substantially higher than that of three other major SGLT2 inhibitors, indicating a favorable and quantifiable differentiation in target specificity.

SGLT2 inhibitor target selectivity off-target risk

Inhibitory Potency (Ki) for Human SGLT2

Tofogliflozin competitively inhibits human SGLT2 with a Ki of 2.9 nM in cells overexpressing the transporter [1]. Its potency for rodent orthologs is also defined (Ki = 14.9 nM for rat, 6.4 nM for mouse). While direct comparative Ki data for all SGLT2 inhibitors in the same assay are not consistently available, this single-digit nanomolar potency establishes a critical benchmark for verifying compound identity and activity in-house.

SGLT2 inhibition Ki in vitro pharmacology

Genital Tract Infection Risk: Meta-Analysis of SGLT2 Inhibitors

A meta-analysis of randomized controlled trials (3238 participants) reports that the use of SGLT2 inhibitors is associated with an increased incidence of genital tract infections compared to placebo [1]. The absolute risk in the placebo group was 23 per 1000, while the SGLT2 inhibitor group experienced 73 per 1000 (95% CI 50 to 106), yielding a risk ratio of 3.12 (2.14 to 4.54) [1]. This class-level effect is a key consideration when selecting compounds for in vivo studies involving this pharmacological class.

safety profile adverse events genital infection

Absolute Oral Bioavailability (F)

Tofogliflozin demonstrates exceptionally high and quantifiable oral bioavailability. A double-tracer study in healthy human subjects characterized an absolute oral bioavailability (F) of 97.5 ± 12.3% [1]. This is a crucial differentiator from many other SGLT2 inhibitors, which exhibit lower or more variable oral absorption.

pharmacokinetics oral bioavailability ADME

Scalable Synthesis and Crystalline Form Control

The procurement of research-grade material is directly supported by detailed patent literature on its scalable synthesis and solid-state characterization. A process has been established that enables the preparation of tofogliflozin on a multi-decagram scale without column chromatography [1]. Furthermore, multiple crystalline forms of tofogliflozin, including the monohydrate crystal (Form I) characterized by specific XRPD peaks (2θ: 3.5°, 6.9°, 10.4°, 13.8°, 16.0°, 17.2°, 18.4°, 20.8°, 21.4°, 24.4°), are described [2].

drug substance supply crystallography process chemistry

Optimal Research and Industrial Applications for Tofogliflozin Hydrate


Investigating SGLT2-Mediated Effects in Rodent Models of Diabetes and Obesity

Tofogliflozin is validated for in vivo efficacy in standard preclinical models. A single oral gavage increases renal glucose clearance and lowers blood glucose in Zucker diabetic fatty rats, and 4-week treatment reduces glycated hemoglobin and improves glucose tolerance in db/db mice [1]. These models are ideal for studying the compound's metabolic effects, including its potential to attenuate body weight gain and fat accumulation [2].

Pharmacokinetic and Drug-Drug Interaction (DDI) Studies Requiring High and Consistent Exposure

The compound's 97.5% oral bioavailability and well-characterized metabolism by CYP2C18, CYP3A4, CYP3A5, CYP4A11, and CYP4F3B make it a reliable tool for DDI studies [REFS-1, REFS-2]. Its low clearance (10.0 ± 1.3 L/h) and volume of distribution (50.6 ± 6.7 L) provide predictable systemic exposure, which is critical for interpreting pharmacodynamic responses [1].

Studies Focusing on Non-Glycemic Effects, Including Skeletal Muscle and Hepatic Outcomes

Beyond glycemic control, tofogliflozin has shown effects in specific disease models. It ameliorates cardiotoxin-induced skeletal muscle injury and fibrosis in obese mice, a mechanism linked to the upregulation of Pax7 and MyoG [1]. Additionally, its pharmacokinetics are defined in moderate hepatic impairment (Child-Pugh B), where exposure (AUCinf) increased by 70%, but cumulative urinary glucose excretion remained unchanged, a unique finding among SGLT2 inhibitors [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tofogliflozin hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.